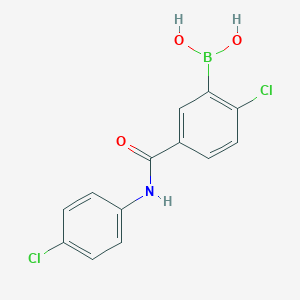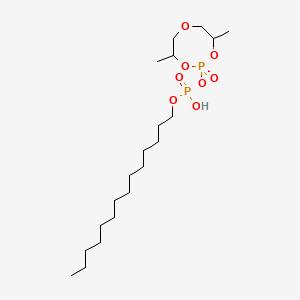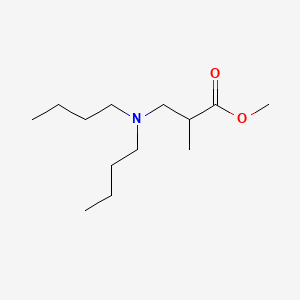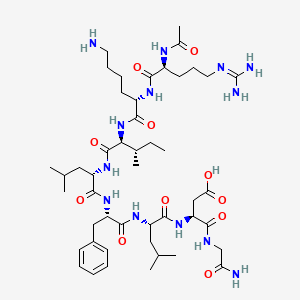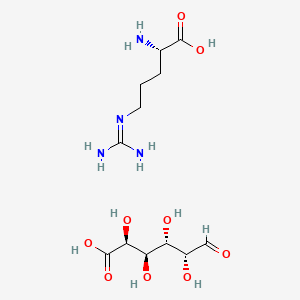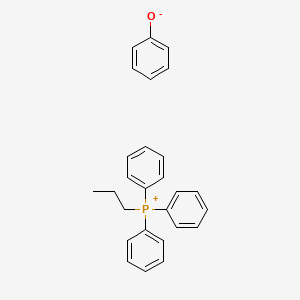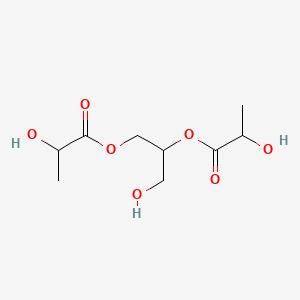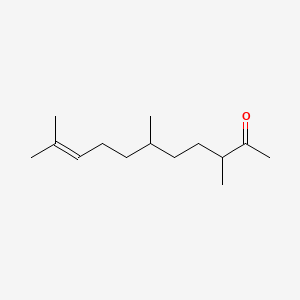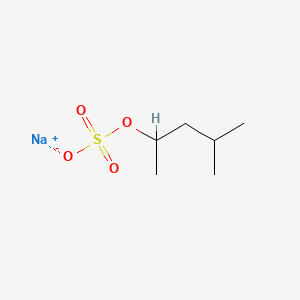
Methyl 9-oxo-9H-thioxanthene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 9-oxo-9H-thioxanthene-1-carboxylate is a chemical compound with the molecular formula C15H10O3SThis compound is part of the thioxanthene family, which is known for its diverse applications in various fields, including organic chemistry and photochemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 9-oxo-9H-thioxanthene-1-carboxylate typically involves the esterification of 9-oxo-9H-thioxanthene-1-carboxylic acid. This reaction is carried out using methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is usually subjected to distillation and recrystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 9-oxo-9H-thioxanthene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated thioxanthenes.
Applications De Recherche Scientifique
Methyl 9-oxo-9H-thioxanthene-1-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 9-oxo-9H-thioxanthene-1-carboxylate involves its role as a photocatalyst. It absorbs light and undergoes a transition to an excited state, which can then participate in various chemical reactions. The compound’s high triplet energy and long triplet lifetime make it effective in facilitating photochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thioxanthone: Similar in structure but lacks the carboxylate ester group.
Xanthone: Contains an oxygen atom instead of sulfur in the thioxanthene ring.
Fluoren-9-one: Similar aromatic ketone but with different photophysical properties.
Uniqueness
Methyl 9-oxo-9H-thioxanthene-1-carboxylate is unique due to its specific functional groups, which confer distinct photophysical properties and reactivity. Its ability to act as a photocatalyst in various organic reactions sets it apart from other similar compounds .
Propriétés
Numéro CAS |
77084-33-4 |
|---|---|
Formule moléculaire |
C15H10O3S |
Poids moléculaire |
270.3 g/mol |
Nom IUPAC |
methyl 9-oxothioxanthene-1-carboxylate |
InChI |
InChI=1S/C15H10O3S/c1-18-15(17)10-6-4-8-12-13(10)14(16)9-5-2-3-7-11(9)19-12/h2-8H,1H3 |
Clé InChI |
MLCOFATYVJHBED-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C2C(=CC=C1)SC3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



